3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide
Overview
Description
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide: is a heterocyclic compound with a molecular formula of C₁₁H₉N₃O₂. It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms.
Scientific Research Applications
Chemistry: 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in the development of drugs targeting various biological pathways. It is being researched for its antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with specific enzymes and receptors makes it a valuable candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
Target of Action
The primary target of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide is the Aryl Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor, belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family .
Mode of Action
The compound interacts with the AHR, which is located in the cytosol .
Biochemical Pathways
The compound’s interaction with AHR affects various biochemical pathways. One key pathway is the metabolism of tryptophan. The enzymes indoleamine-2,3-dioxygenases 1 and 2 (IDO1/IDO2) and tryptophan-2,3-dioxygenase 2 (TDO2) are responsible for catalysing the first and rate-limiting step of tryptophan metabolism .
Pharmacokinetics
The compound has a molecular weight of 21521 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action are complex and multifaceted. It has been suggested that the compound may have potential therapeutic applications in the treatment or prophylaxis of diseases, particularly cancer or conditions with dysregulated immune responses . In one study, a similar compound decreased the release of TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway .
Biochemical Analysis
Biochemical Properties
3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan. Additionally, this compound interacts with proteins involved in the NF-κB/MAPK signaling pathways, thereby influencing inflammatory responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in both mouse and human cells . By modulating these cytokines, this compound can potentially reduce inflammation and improve immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of IDO, which leads to a decrease in tryptophan catabolism and an increase in tryptophan levels . This inhibition can suppress tumor growth and enhance anti-tumor immune responses. Additionally, this compound binds to proteins in the NF-κB/MAPK pathways, thereby inhibiting the activation of these pathways and reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on IDO and the NF-κB/MAPK pathways, leading to sustained anti-inflammatory and anti-tumor activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit IDO and reduce inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO. By inhibiting IDO, this compound affects the tryptophan catabolism pathway, leading to increased levels of tryptophan and its metabolites . Additionally, this compound can influence the NF-κB/MAPK pathways, thereby affecting the production of various metabolites involved in inflammation and immune responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound has been shown to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The interaction with transporters and binding proteins ensures its effective distribution to target sites, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve continuous flow reactions and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- 3-Oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamide
- 3-Oxo-6-heteroaryl-2-phenyl-2,3-dihydropyridazine-4-carboxamide
Comparison: Compared to its analogs, 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide is unique due to its specific substitution pattern on the pyridazine ring. This substitution influences its reactivity and interaction with biological targets, making it distinct in its pharmacological profile .
Properties
IUPAC Name |
6-oxo-3-phenyl-1H-pyridazine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)8-6-9(13-14-11(8)16)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHJGWMXKBMNTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363073 | |
Record name | 4D-083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87769-56-0 | |
Record name | 4D-083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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